molecular formula C9H9N3O B14644133 2(1H)-Quinazolinone, 1-amino-4-methyl- CAS No. 55271-21-1

2(1H)-Quinazolinone, 1-amino-4-methyl-

Cat. No.: B14644133
CAS No.: 55271-21-1
M. Wt: 175.19 g/mol
InChI Key: AUYITBQKMVZTPW-UHFFFAOYSA-N
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Description

1-Amino-4-methyl-2(1H)-quinazolinone is a substituted quinazolinone derivative characterized by a bicyclic aromatic structure comprising a benzene ring fused to a pyrimidin-2-one ring. The compound features an amino group at position 1 and a methyl group at position 4 (Figure 1). Quinazolinones are classified based on the position of the ketone group; 2(1H)-quinazolinones have the ketone at position 2, distinguishing them from 4(3H)-quinazolinones and 2,4-diones . This structural framework confers diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties, as observed in related derivatives .

Properties

CAS No.

55271-21-1

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-amino-4-methylquinazolin-2-one

InChI

InChI=1S/C9H9N3O/c1-6-7-4-2-3-5-8(7)12(10)9(13)11-6/h2-5H,10H2,1H3

InChI Key

AUYITBQKMVZTPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N(C2=CC=CC=C12)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinazolinone, 1-amino-4-methyl- typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 4-methyl-2-aminobenzamide with formic acid under reflux conditions. This reaction leads to the formation of the quinazolinone ring system.

Industrial Production Methods

Industrial production of 2(1H)-Quinazolinone, 1-amino-4-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinazolinone, 1-amino-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted quinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties.

Scientific Research Applications

2(1H)-Quinazolinone, 1-amino-4-methyl- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Quinazolinone derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinazolinone, 1-amino-4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Anti-Inflammatory and Analgesic Activity

  • Proquazone, a 1-isopropyl-7-methyl-2(1H)-quinazolinone, is a marketed analgesic. Its activity is attributed to the isopropyl group enhancing lipophilicity and membrane permeability .

Antimicrobial Activity

  • 4-Hydroxyquinolin-2(1H)-ones with methyl substituents show potent antimicrobial activity, suggesting that the methyl group in 1-amino-4-methyl-2(1H)-quinazolinone could similarly enhance membrane penetration .

Comparison with Structural Analogues

Comparison with 4(3H)-Quinazolinones

Property 1-Amino-4-Methyl-2(1H)-Quinazolinone 4(3H)-Quinazolinones
Ketone Position Position 2 Position 4
Tautomerism Exists as 2(1H)-tautomer Exists as 4(3H)-tautomer
Reactivity Electrophilic substitution at C-6/C-8 Reactivity at C-2 and C-3 positions
Biological Applications Analgesic, anti-inflammatory Anticancer, anticonvulsant

Comparison with Other 2(1H)-Quinazolinones

Compound Substituents Key Differences Biological Activity
Proquazone 1-isopropyl, 7-methyl Bulkier substituents enhance lipophilicity Analgesic
1d () 4-bromophenyl, sulfonamide Sulfonamide group improves solubility Potential antimicrobial/anti-inflammatory
Target Compound 1-amino, 4-methyl Amino group enhances hydrogen bonding Hypothesized improved anti-inflammatory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-amino-4-methyl-2(1H)-quinazolinone derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions. For example, acetic anhydride and reflux are used for acetylation, followed by ammonia treatment to yield the quinazolinone core . Modifications at the 1-amino and 4-methyl positions require careful stoichiometric control (e.g., 1:1 molar ratios for aldehyde coupling) and reflux durations (26–72 hours) to optimize yields (e.g., 74–85%) . TLC monitoring (n-hexane:ethyl acetate, 1:2) is critical for tracking reaction progress .

Q. How do structural modifications at the 2- and 4-positions influence the compound’s physicochemical properties?

  • Methodological Answer : Substituents at the 2-position (e.g., aryl groups) and 4-methyl group alter solubility, logP, and hydrogen-bonding capacity. Computational tools like XlogP (hydrophobicity) and topological polar surface area (TPSA) predict bioavailability. For instance, methyl groups increase hydrophobicity (XlogP ~1.2), while amino groups enhance polarity (TPSA ~38.8 Ų) . Experimental validation via ¹H/¹³C NMR and EI-MS confirms structural integrity .

Q. What spectroscopic techniques are essential for characterizing 1-amino-4-methyl-2(1H)-quinazolinone derivatives?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Identifies proton environments (e.g., NH signals at δ 11.83 ppm for the quinazolinone ring) .
  • EI-MS : Confirms molecular ion peaks (e.g., m/z 375.47 [M⁺] for naphthalene-substituted derivatives) .
  • Elemental Analysis : Validates purity (e.g., C, H, N within 0.2% of theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 1-amino-4-methyl-2(1H)-quinazolinone derivatives with enhanced anticancer activity?

  • Methodological Answer : SAR analysis reveals that electron-withdrawing groups (e.g., chloro, nitro) at the 6-position enhance cytotoxicity by interfering with DNA replication. For example, 6-chloro derivatives exhibit IC₅₀ values <10 µM in MCF-7 cells . Computational docking (e.g., AutoDock Vina) identifies binding interactions with Topoisomerase II, validated via in vitro enzyme inhibition assays .

Q. What strategies resolve contradictory biological activity data across studies for quinazolinone derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Harmonize protocols by:

  • Using standardized cell lines (e.g., NCI-60 panel).
  • Validating purity via HPLC (>95%) .
  • Replicating dose-response curves (3–5 independent experiments) .

Q. How can reaction mechanisms for electrophilic substitution at the 3-position be elucidated?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N) and kinetic studies identify intermediates. For example, Mannich reactions with formaldehyde and primary amines proceed via iminium ion formation, confirmed by LC-MS trapping experiments . DFT calculations (e.g., Gaussian 16) model transition states and activation energies .

Q. What in vivo models are appropriate for evaluating anti-inflammatory efficacy of 1-amino-4-methyl-2(1H)-quinazolinone derivatives?

  • Methodological Answer : Rodent models (e.g., carrageenan-induced paw edema in rats) measure COX-2 inhibition. Dosing regimens (10–50 mg/kg, oral) are optimized via pharmacokinetic studies (t₁/₂, Cmax). Histopathology and cytokine profiling (ELISA) assess tissue specificity and safety .

Data Analysis and Experimental Design

Q. How do solvent polarity and catalyst choice affect yields in Schiff base formation with 1-amino-4-methyl-2(1H)-quinazolinone?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes, while Lewis acids (e.g., ZnCl₂) accelerate imine formation. Yields increase from 31% to 85% when switching from 2-naphthaldehyde (72 hours) to 1-naphthaldehyde (26 hours) under reflux .

Q. What computational tools predict metabolic stability of 1-amino-4-methyl-2(1H)-quinazolinone derivatives?

  • Methodological Answer : Use QikProp (Schrödinger) for ADME profiling:

  • CYP450 inhibition: Avoid substituents with high affinity (e.g., aryl halides).
  • Metabolic hotspots: Methyl groups at the 4-position reduce hepatic clearance .

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